N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine
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Overview
Description
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine is a compound belonging to the pyrazole family, which is characterized by a five-membered ring structure containing two nitrogen atoms. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine typically involves the cyclization of appropriate hydrazine derivatives with 1,3-dicarbonyl compounds. The reaction conditions often include the use of acidic or basic catalysts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate pyrazole derivatives followed by functional group modifications. These processes are optimized for high yield and purity, often employing advanced techniques such as microwave-assisted synthesis and continuous flow chemistry .
Chemical Reactions Analysis
Types of Reactions
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while reduction can produce various reduced pyrazole derivatives .
Scientific Research Applications
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with various biological activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of agrochemicals and materials science
Mechanism of Action
The mechanism of action of N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structural modifications. The exact molecular targets and pathways are still under investigation, but it is believed to modulate key biological processes through its interaction with proteins and nucleic acids .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-((1H-benzo[d]imidazol-2-ylthio)methyl)-1H-pyrazol-1-yl)-1H-indole
- 1-(2-hydroxy-2-methylpropyl)pyrazole-4-boronic acid pinacol ester
- 5-oxo-N′-(2-oxoindolin-3-ylidene)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carbothiohydrazide .
Uniqueness
N-[(1-ethyl-1H-pyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-amine stands out due to its unique structural features, such as the presence of both ethyl and isobutyl groups, which can influence its reactivity and biological activity.
Properties
CAS No. |
1855948-66-1 |
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Molecular Formula |
C14H23N5 |
Molecular Weight |
261.37 g/mol |
IUPAC Name |
N-[(1-ethylpyrazol-4-yl)methyl]-3-methyl-1-(2-methylpropyl)pyrazol-4-amine |
InChI |
InChI=1S/C14H23N5/c1-5-18-9-13(7-16-18)6-15-14-10-19(8-11(2)3)17-12(14)4/h7,9-11,15H,5-6,8H2,1-4H3 |
InChI Key |
MPWHUUDZFRUSEK-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C=N1)CNC2=CN(N=C2C)CC(C)C |
Origin of Product |
United States |
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